An In-depth Technical Guide to 2,6-Difluorobenzamide-d3
An In-depth Technical Guide to 2,6-Difluorobenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluorobenzamide-d3, a deuterated stable isotope of 2,6-Difluorobenzamide (B103285). This document details its chemical and physical properties, primary applications, relevant metabolic pathways, and established experimental protocols. The inclusion of a deuterated analogue is crucial for applications requiring high-precision quantitative analysis, such as pharmacokinetic studies and environmental monitoring, where it serves as an ideal internal standard.
Chemical and Physical Properties
2,6-Difluorobenzamide is an organic compound featuring a benzene (B151609) ring substituted with two fluorine atoms and an amide group.[1] Its deuterated form, 2,6-Difluorobenzamide-d3, is structurally identical except for the substitution of three hydrogen atoms with deuterium (B1214612) isotopes. This isotopic labeling makes it readily distinguishable from its non-labeled counterpart by mass spectrometry without significantly altering its chemical behavior.
Chemical Identifiers
The following table summarizes the key chemical identifiers for both 2,6-Difluorobenzamide and its deuterated analogue.
| Identifier | 2,6-Difluorobenzamide | 2,6-Difluorobenzamide-d3 |
| IUPAC Name | 2,6-difluorobenzamide[2] | 2,6-Difluorobenzamide-d3 |
| CAS Number | 18063-03-1[3][4] | 30391-89-0[5] |
| Molecular Formula | C₇H₅F₂NO[3][6] | C₇H₂D₃F₂NO |
| SMILES | NC(=O)c1c(F)cccc1F[7] | Not available |
| InChI Key | AVRQBXVUUXHRMY-UHFFFAOYSA-N[2][3] | Not available |
Physicochemical Data
Key physical and chemical properties are crucial for handling, storage, and application.
| Property | Value (for 2,6-Difluorobenzamide) |
| Molecular Weight | 157.12 g/mol [4][6][8] |
| Appearance | White to off-white crystal/powder[8][9] |
| Melting Point | 144-148 °C[4][9] |
| Purity | >97% |
| Solubility | Not soluble in water; soluble in ethanol.[9] |
| Storage | Avoid heat and humidity; store in cool, dry conditions.[9] |
Applications in Research and Development
2,6-Difluorobenzamide and its deuterated form are valuable tools in multiple scientific domains.
-
Analytical Reference Standard : 2,6-Difluorobenzamide-d3 is primarily used as an internal standard for the quantitative analysis of 2,6-Difluorobenzamide by isotope dilution mass spectrometry (IDMS). This is critical for accurately measuring metabolite levels in biological and environmental samples.
-
Metabolite Analysis : The parent compound, 2,6-Difluorobenzamide, is a major metabolite of several benzoylurea (B1208200) insecticides, including Diflubenzuron, Lufenuron, Novaluron, and Teflubenzuron.[2][6][10] Its quantification is essential for toxicological assessments and metabolic studies.[10]
-
Synthetic Chemistry : It serves as a key intermediate and building block in the synthesis of various agrochemicals, pharmaceuticals, and liquid crystal materials.[1][9][11]
-
Drug Discovery : Derivatives of 2,6-difluorobenzamide are being actively investigated as potent antibacterial agents.[12] These compounds have been shown to target the FtsZ protein, a crucial component of the bacterial cell division machinery, making them promising candidates for combating multidrug-resistant pathogens like Staphylococcus aureus.[12]
Metabolic Pathways and Mechanisms of Action
Formation as a Pesticide Metabolite
Several widely used insecticides undergo metabolic degradation to form 2,6-Difluorobenzamide. The primary metabolic step involves the hydrolysis of the urea (B33335) bridge connecting the benzoyl and aniline (B41778) moieties of the parent compound.[10]
Caption: Metabolic breakdown of benzoylurea insecticides to 2,6-Difluorobenzamide.
Mechanism of Action for Antibacterial Derivatives
Derivatives of 2,6-Difluorobenzamide have emerged as inhibitors of the bacterial FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which initiates bacterial cell division (cytokinesis). By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
Caption: Inhibition of bacterial FtsZ protein by 2,6-Difluorobenzamide derivatives.
Experimental Protocols: Chemical Synthesis
The industrial synthesis of 2,6-Difluorobenzamide typically involves the hydrolysis of 2,6-difluorobenzonitrile.[11][13] The following protocol is based on established patent literature.
Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
Materials:
-
2,6-difluorobenzonitrile
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
10% Hydrochloric acid (HCl) solution
-
Water (for washing)
-
Reaction vessel (four-necked flask) with stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup : Charge the four-necked flask with 30g (0.214 mol) of 2,6-difluorobenzonitrile.[13]
-
Base Addition : Add 25.62g (0.128 mol) of 20% sodium hydroxide solution to the flask.[13]
-
Heating : Heat the mixture to 50°C while stirring.[13]
-
Hydrolysis : Slowly add 72.61g (0.641 mol) of 30% hydrogen peroxide dropwise over 3 hours. Maintain the temperature at 50°C and continue stirring for an additional 2 hours to complete the hydrolysis reaction.[13]
-
Neutralization : After the reaction is complete, cool the mixture to 25°C. Adjust the pH to neutral (approx. 7.0) by adding 10% hydrochloric acid.[13]
-
Crystallization : Maintain the neutral mixture at temperature and stir for 1.5 hours to ensure complete crystallization of the product.[13]
-
Isolation and Purification : Cool the mixture further and collect the solid product by suction filtration. Wash the filter cake with water to remove residual salts.[13]
-
Drying : Dry the purified solid product to obtain 2,6-Difluorobenzamide.[13]
Caption: Workflow for the synthesis of 2,6-Difluorobenzamide.
References
- 1. CAS 18063-03-1: 2,6-Difluorobenzamide | CymitQuimica [cymitquimica.com]
- 2. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzamide [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2,6-Difluorobenzamide-d3 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. 2,6-Difluorobenzamide | CAS 18063-03-1 | LGC Standards [lgcstandards.com]
- 8. Shiva Pharmachem Ltd. [shivapharmachem.com]
- 9. 2,6-difluorobenzamide [changfengchem.com]
- 10. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]
- 11. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
